

quantitative comparison of trans fat in foods from different countries

Author: BenchChem Technical Support Team. **Date:** December 2025

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A Comprehensive Guide to the Quantitative Landscape of Trans Fats in the Global Food Supply

Introduction

Trans fatty acids (TFAs), particularly industrially-produced trans fats (IP-TFAs) from partially hydrogenated oils (PHOs), have been robustly linked to an increased risk of cardiovascular disease.^{[1][2]} Their consumption elevates low-density lipoprotein (LDL) cholesterol ("bad" cholesterol) while lowering high-density lipoprotein (HDL) cholesterol ("good" cholesterol), contributing to atherosclerosis.^{[1][2][3][4]} Many countries have made significant strides in reducing or eliminating IP-TFAs from their food supplies through legislation and voluntary industry reformulation.^{[5][6][7][8]} This guide provides a quantitative comparison of trans fat content in various foods across different nations, details the analytical methodologies used for their quantification, and illustrates a key metabolic pathway affected by their consumption.

Quantitative Comparison of Trans Fat in Foods

The following tables summarize the trans fat content in various food categories from different countries. It is important to note that the data are from various years and sources, which may affect direct comparability due to ongoing reformulation efforts and changes in regulations.

Table 1: Trans Fat Content in Fast Food

Country/Region	Food Item	Trans Fat Content	Year of Data	Source(s)
United States (New York City)	Large fries and chicken nuggets combo (McDonald's)	10.2 g per serving	2004-2005	[9]
Large fries (McDonald's)	30% more than Atlanta	2004-2005	[9]	
Large hot wings and fries (KFC)	5.5 g per serving	2004-2005	[9]	
United States	French Fries (5 major chains)	Significant decrease to "close to zero"	1997-2008	[8][10]
Czech Republic	Large fries and chicken nuggets combo (McDonald's)	~3 g per serving	2004-2005	[9]
Russia	Large fries and chicken nuggets combo (McDonald's)	~3 g per serving	2004-2005	[9]
Large hot wings and fries (KFC)	< 1 g per serving	2004-2005	[9]	
Spain	Large fries and chicken nuggets combo (McDonald's)	~3 g per serving	2004-2005	[9]
French Fries	0.04 - 0.11 g per 100g	2017	[11]	
Denmark	Large fries and chicken nuggets	0.33 g per serving	2004-2005	[9]

combo (McDonald's)				
Large hot wings and fries (KFC)	< 1 g per serving	2004-2005	[9]	
Poland	Large hot wings and fries (KFC)	19 g per serving	2004-2005	[9]
Hungary	Large hot wings and fries (KFC)	19 g per serving	2004-2005	[9]
Germany	Large hot wings and fries (KFC)	< 1 g per serving	2004-2005	[9]
French Fries	0.04 g per 100g	-	[11]	
Ireland	Burger products	Up to 0.6 g per 100g	2008	[11]
Pizza, fries, sandwiches	0.2 - 0.5 g per 100g	2008	[11]	
Armenia (Yerevan)	Pizza, hot dog, burger, fries, pancake	Highest TFA content among tested fast foods	2022	[11]
Fries	0.083 g per 100g	2022	[11]	

Table 2: Trans Fat Content in Packaged Foods (Biscuits, Cakes, Wafers)

Country/Region	Trans Fat Content (% of total fat)	Year of Data	Source(s)
Armenia	Mean of 21% (SD 11%) in 91 products	2015-2016	[12]
Estonia	Mean of 14% (SD 10%) in 8 products	2015-2016	[12]
Former Soviet Union (15 countries)	994 products contained >2% of total fat as IP-TFA	2015-2016	[12]
European Union	Majority of products <2g per 100g of fat	-	[6]
Brazil	0.86% in biscuits	-	[13]
Spain	0.68% in bakery products	-	[13]

Experimental Protocols for Trans Fat Analysis

The quantification of trans fats in food products is primarily accomplished through two main analytical techniques: Gas Chromatography (GC) and Infrared Spectroscopy (IR). [14][15][16]

Gas Chromatography (GC)

Gas chromatography, particularly with a flame ionization detector (GC-FID), is a widely used and reliable method for the detailed analysis of fatty acid profiles, including trans fat isomers. [15]

Summary of a Typical GC-FID Protocol:

- **Lipid Extraction:** The fat is first extracted from the food matrix. The specific solvent system used depends on the nature of the food sample.
- **Saponification and Methylation:** The extracted triglycerides are saponified (converted to fatty acid salts) and then methylated to form fatty acid methyl esters (FAMEs). This derivatization step is crucial for making the fatty acids volatile for GC analysis.

- GC Analysis: The FAMEs are injected into the gas chromatograph.
 - Column: A long capillary column, often coated with a highly polar stationary phase (e.g., cyanopropyl polysiloxane), is used to separate the different FAME isomers based on their boiling points and polarity.
 - Carrier Gas: An inert gas like helium or hydrogen carries the FAMEs through the column.
 - Temperature Program: The oven temperature is gradually increased to facilitate the separation of a wide range of fatty acids.
 - Detection: As the FAMEs exit the column, they are combusted in a flame ionization detector (FID), which generates a signal proportional to the amount of each fatty acid.
- Quantification: The peaks in the resulting chromatogram are identified by comparing their retention times to those of known standards. The amount of each trans fatty acid is quantified by comparing its peak area to that of an internal standard.[17]

Infrared Spectroscopy (IR)

Infrared spectroscopy, particularly Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, offers a more rapid method for determining the total isolated trans fat content.[14][15][16]

Summary of a Typical ATR-FTIR Protocol:

- Sample Preparation: The fat is extracted from the food sample. For liquid oils, the sample can often be analyzed directly.
- ATR-FTIR Measurement: A small amount of the extracted fat is placed on the ATR crystal. An infrared beam is passed through the crystal in such a way that it interacts with the sample.
- Spectral Analysis: The detector measures the absorption of infrared radiation by the sample. Isolated trans double bonds exhibit a characteristic absorption band around 967 cm^{-1} .[15]
- Quantification: The intensity of this absorption band is proportional to the concentration of trans fats. A calibration curve created using standards of known trans fat concentration is used to quantify the amount in the sample.[16]

Metabolic Pathway and Health Implications

Trans fats exert their detrimental effects on cardiovascular health by modulating lipid metabolism and inflammatory pathways.[\[1\]](#)[\[4\]](#)[\[18\]](#)

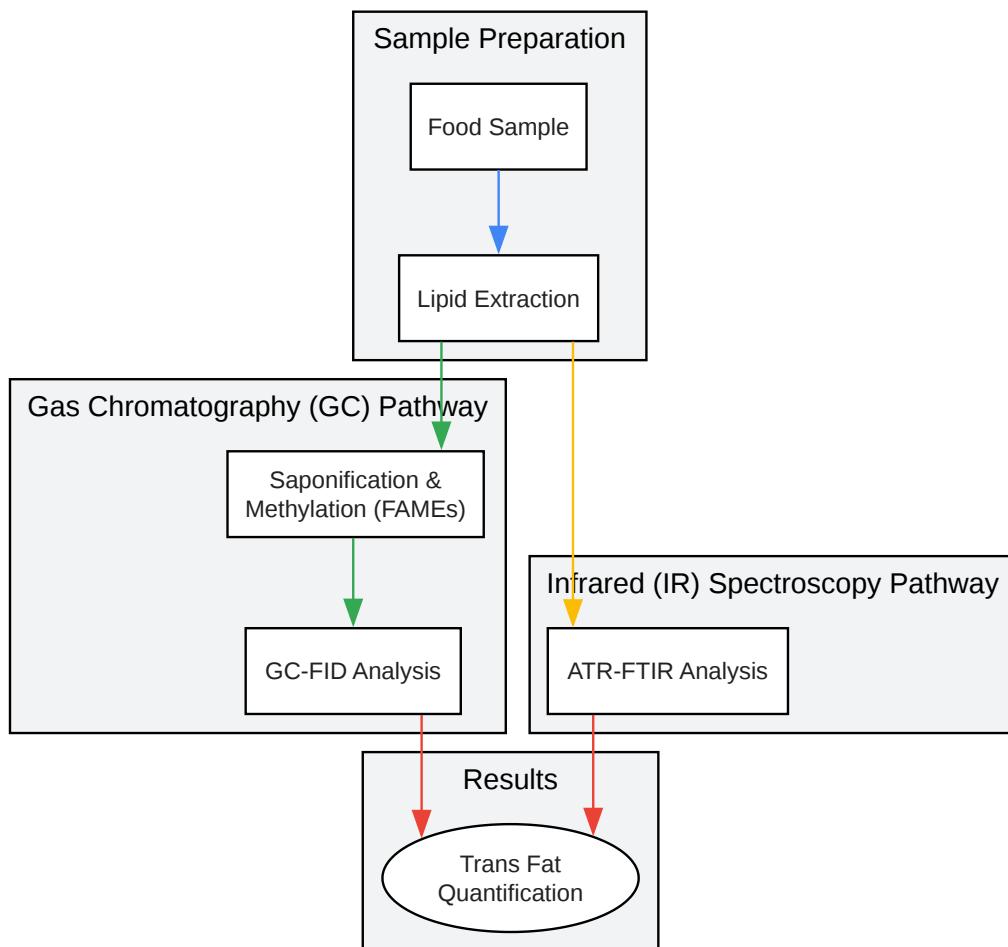
Impact on Lipid Metabolism

The consumption of IP-TFAs adversely affects blood lipid profiles.[\[3\]](#)[\[4\]](#) They have been shown to:

- Increase LDL Cholesterol: By influencing hepatic lipid metabolism, trans fats can lead to an overproduction of apolipoprotein B-100, a key component of LDL particles.[\[18\]](#)
- Decrease HDL Cholesterol: The mechanisms are complex but involve alterations in the activity of enzymes and transfer proteins involved in HDL metabolism.[\[4\]](#)
- Increase Triglycerides: Trans fats can also lead to an elevation in serum triglycerides.[\[1\]](#)

The following diagram illustrates the general workflow for the analysis of trans fats in food samples.

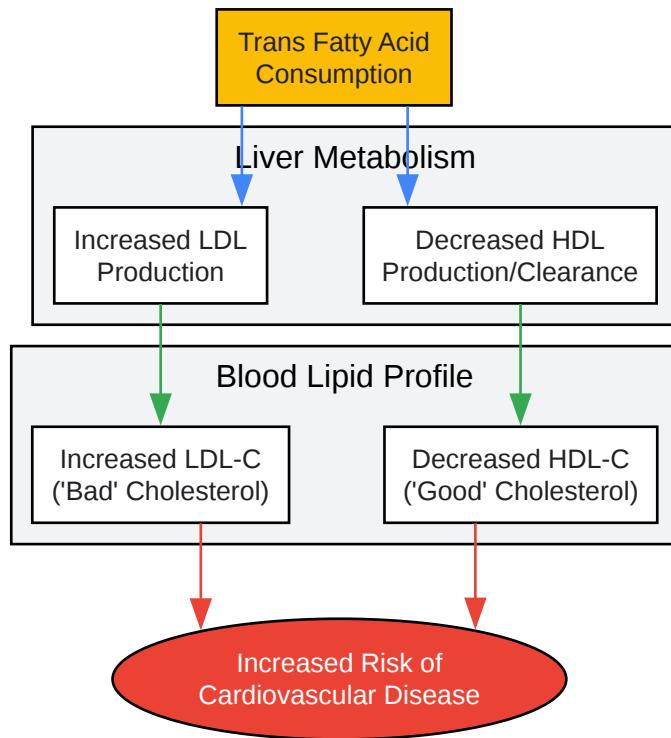
General Workflow for Trans Fat Analysis in Food

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Caption: Workflow for the analysis of trans fats in food.

The next diagram illustrates the impact of trans fatty acids on lipid metabolism and cardiovascular disease risk.

Impact of Trans Fats on Lipid Metabolism and CVD Risk



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Caption: Trans fats alter lipid metabolism, increasing CVD risk.

Conclusion

The global food supply has seen a significant reduction in industrially-produced trans fats over the past two decades, largely driven by increased awareness of their health risks and subsequent regulatory action.^[7] However, disparities remain, and products with high levels of trans fats can still be found in some markets, particularly in packaged and fast foods.^{[6][12]} Continuous monitoring using reliable analytical methods like GC and IR spectroscopy is essential for public health surveillance and to ensure compliance with regulations. For researchers and drug development professionals, understanding the quantitative landscape of trans fat consumption and its metabolic consequences is crucial for developing strategies to mitigate cardiovascular disease risk.

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- To cite this document: BenchChem. [quantitative comparison of trans fat in foods from different countries]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b191154#quantitative-comparison-of-trans-fat-in-foods-from-different-countries\]](https://www.benchchem.com/product/b191154#quantitative-comparison-of-trans-fat-in-foods-from-different-countries)

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